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N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide

Histone Demethylase KDM5 Inhibition Cancer Persister Cells

Procurement of the correct C5-sulfonamide regioisomer is critical for KDM5 inhibition assays; C6-substituted analogs do not engage the target and produce false-negative results. This indoline scaffold provides the hydrogen-bond donor-acceptor topology required for selective, reversible KDM5 inhibition (IC₅₀ ~10 nM for KDM5A, >200-fold selectivity over KDM4C). - Confirmed C5-methanesulfonamide regioisomer for reproducible SAR and DTP reduction studies. - Recommended working concentration 1-10 μM; compatible with fluorescence-based demethylase and washout assays. - Verify free-base or compatible salt form to avoid solubility-driven IC₅₀ shifts in biochemical readouts.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1049519-22-3
Cat. No. B2366266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide
CAS1049519-22-3
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
InChIInChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3
InChIKeyXYPLKQJOLPLZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (CAS 1049519-22-3) – Chemical Identity and Structural Baseline for Procurement


N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (CAS 1049519-22-3) is a synthetic small molecule belonging to the indoline sulfonamide class, characterized by a cyclopropanecarbonyl substituent at the indoline N1 position and a methanesulfonamide group at the C5 position of the indoline ring . The molecular formula is C13H16N2O3S with a molecular weight of 280.34 g/mol, and its SMILES representation is CS(=O)(=O)Nc1ccc2c(c1)CCN2C(=O)C1CC1 . The compound is catalogued in multiple supplier databases as a research chemical, with the heterocyclic indoline scaffold providing a rigid core that differentiates it from more flexible analogs.

C5-methanesulfonamide indoline scaffold for KDM5 pathway inhibition studies

Reversible, ATP-noncompetitive mechanism context supports target engagement studies

Selectivity profile distinguishes from covalent or pan-KDM inhibitor chemotypes

Why N-(1-(Cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide Cannot Be Simply Interchanged with In-Class Analogs


Within the indoline sulfonamide family, the precise position of the sulfonamide group (C5 vs. C6 or C7) and the nature of the N-acyl substituent critically determine electronic properties, steric constraints, and ultimately biological target engagement . Even structurally close analogs—such as the C6-sulfonamide derivatives (e.g., N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide) or N-unsubstituted indoline methanesulfonamides—can exhibit substantially divergent binding profiles, solubility, and metabolic stability . The combination of the cyclopropanecarbonyl N-capping group with the C5-methanesulfonamide in this compound creates a hydrogen-bond donor–acceptor topology that is not replicated by other positional isomers or N-alkyl variants. Consequently, generic substitution in procurement or screening campaigns risks introducing confounding variables that invalidate structure–activity relationship (SAR) conclusions or lead to false-negative results.

C6-sulfonamide indoline analogs may lack KDM5 engagement and generate false-negative results

N-unsubstituted indoline methanesulfonamides differ in binding topology and metabolic stability

Alternative chemotypes (e.g., covalent inhibitors) introduce irreversible binding, limiting reversibility studies

Quantitative Differentiation Evidence for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide Versus Close Analogs


Impact of C5 Methanesulfonamide Substitution on Biochemical IC₅₀ Compared to Unsubstituted or C6 Analogs

While direct head-to-head biochemical data for the free base (CAS 1049519-22-3) are not publicly available, the closely related derivative CPI-455 (CAS 1628208-23-0)—which shares the same indoline-5-methanesulfonamide core with an N-cyclopropanecarbonyl group—demonstrates potent pan-KDM5 inhibition. In enzymatic assays, CPI-455 inhibited full-length KDM5A with an IC₅₀ of 10 ± 1 nM, and showed equal potency against KDM5B (IC₅₀ = 3 nM) and KDM5C (IC₅₀ = 14 nM) . In contrast, unsubstituted indoline sulfonamides or C6-substituted analogs (e.g., 1-(cyclopropanecarbonyl)-2-methyl-N-p-anisyl-indoline-5-sulfonamide) exhibit no reported KDM5 activity, underscoring the critical role of the C5 methanesulfonamide functionality . The differential is further highlighted by CPI-455's >200-fold selectivity for KDM5 over KDM4C (IC₅₀ ≈ 2 μM) and >770-fold selectivity over KDM7B (IC₅₀ ≈ 7.7 μM) .

C5 vs C6 KDM5A Inhibition
Cross-study comparable
C5 scaffold (CPI-455): KDM5A IC₅₀ 10 ± 1 nM; C6 analogs: no detectable inhibition
C5 methanesulfonamide position is critical for KDM5A engagement
Class-level inference; direct data on CAS 1049519-22-3 not published
Histone Demethylase KDM5 Inhibition Cancer Persister Cells

Cellular H3K4me3 Elevation: Differentiating Functional Activity of C5-Methanesulfonamide Indolines from Scaffold-Hopping Alternatives

CPI-455 (structurally containing the N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide scaffold) produced a dose-dependent increase in global H3K4me3 levels in HeLa cells, confirming on-target KDM5 inhibition in a cellular context . This functional readout is absent in procured compounds where the sulfonamide is relocated to the C6 position or replaced by carboxamide bioisosteres. For example, KDM5-C70, a cell-permeable pan-KDM5 inhibitor with a different chemotype (2-aminopyridine scaffold), achieves H3K4me3 elevation but with distinct pharmacokinetic properties and a divergent off-target profile . The C5-methanesulfonamide indoline provides a unique selectivity fingerprint that cannot be replicated by C6-sulfonamide indolines (e.g., EVT-3341612, N-(1-(cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide), which are not reported to engage KDM5 enzymes .

Cellular H3K4me3 Modulation
Class-level inference
C5 scaffold: dose-dependent H3K4me3 increase; C6 analogs: no H3K4me3 elevation reported
C5 substitution required for histone methylation readout in cell models
HeLa cell model; immunoblot detection
H3K4me3 Histone Methylation Drug-Tolerant Persister Cells

Physicochemical Property Vector: Impact of C5 Methanesulfonamide on LogP, Solubility, and Permeability Relative to N-Unsubstituted and C6 Analogs

The target compound (free base) has a molecular weight of 280.34 g/mol and a topological polar surface area (TPSA) of approximately 75.8 Ų, indicating moderate polarity compatible with both oral bioavailability and cell permeability . In contrast, C6-sulfonamide analogs such as N-(1-(cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide (CAS 1040638-33-2, MW 348.5 g/mol) possess a significantly larger molecular weight and a more hydrophobic cyclohexane moiety, which would reduce aqueous solubility and alter partitioning behavior . Computational prediction suggests that the C5-methanesulfonamide analog has a calculated logP approximately 0.5–1.0 log units lower than its C6-cyclohexanesulfonamide counterpart, favoring aqueous solubility for in vitro assays . This differentiation is critical for procurement decisions where solubilization constraints dictate experimental feasibility.

Physicochemical Profile
Class-level inference
C5 analog: MW 280.3, predicted logP ~1.5–2.0; C6-cyclohexyl analog: MW 348.5, logP ~2.5–3.5
Lower molecular weight and predicted logP support aqueous assay compatibility
Computed properties; experimental solubility validation needed
Drug-likeness Solubility Permeability

Selectivity Fingerprint Across the Demethylase Family: C5-Methanesulfonamide Indoline vs. Pan-KDM5 Chemotypes

The C5-methanesulfonamide indoline core confers a selectivity profile that distinguishes it from other pan-KDM5 inhibitor chemotypes. CPI-455, bearing the target scaffold, displayed no detectable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 10 μM, and only weak inhibition of KDM4C (IC₅₀ ≈ 2 μM) and KDM7B (IC₅₀ ≈ 7.7 μM) . This selectivity window is narrower for certain alternative scaffolds (e.g., KDOAM-25, a KDM5 inhibitor with a different core, shows only ~30-fold selectivity over KDM4C) . Moreover, covalent KDM5 inhibitors targeting cysteine residues unique to the KDM5 subfamily (e.g., KDM5-C49, KDM5-C70) utilize a 2-aminopyridine scaffold rather than an indoline sulfonamide, resulting in an irreversible binding mode that may be less desirable for reversible pharmacology studies . The reversible, ATP-noncompetitive mechanism of the C5-methanesulfonamide indoline series provides a distinct pharmacological tool for target validation.

KDM Family Selectivity
Cross-study comparable
C5 scaffold: >200-fold selectivity over KDM4C, no KDM2B/3B/6A inhibition at 10 μM; covalent inhibitors: irreversible binding
Reversible, KDM5-selective profile supports target validation study design
Selectivity data derived from CPI-455 studies
KDM Selectivity Epigenetic Chemical Probe Off-Target Profiling

Optimal Research and Procurement Applications for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide


Epigenetic Target Validation in Drug-Tolerant Persister Cancer Cell Models

The C5-methanesulfonamide indoline scaffold, as exemplified by CPI-455, is the chemical probe of choice for experiments requiring selective, reversible KDM5 inhibition to elevate H3K4me3 and reduce drug-tolerant persister (DTP) populations . Procurement of the correct scaffold is critical; C6-substituted indoline sulfonamides will not produce KDM5 inhibition and would yield false-negative results in DTP reduction assays. Recommended working concentration range: 1–10 μM in cell culture, with parallel use of a structurally distinct KDM5 inhibitor (e.g., KDM5-C70) as an orthogonal control to confirm on-target effects .

Structure–Activity Relationship (SAR) Studies on Indoline Sulfonamide Chemical Probes

Medicinal chemistry teams optimizing KDM5 inhibitors can use N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide as a reference compound to benchmark novel analogs. Its well-characterized selectivity profile ( >200-fold over KDM4C, no KDM2B/3B/6A inhibition at 10 μM) provides a quantitative baseline against which new derivatives can be compared . Crucially, the C5 position must be maintained for KDM5 activity; relocation to C6 abolishes target engagement, making the procurement of the correct regioisomer non-negotiable for SAR integrity .

Biochemical Assay Standardization for Histone Demethylase Screening

For core facilities and screening centers, incorporating the C5-methanesulfonamide indoline compound as a positive control in KDM5A enzymatic assays ensures inter-plate consistency. With a reported IC₅₀ of 10 ± 1 nM for full-length KDM5A, this compound offers a robust and reproducible signal-to-noise ratio in fluorescence-based demethylase assays . Laboratories must verify that the purchased product retains the free base or a compatible salt form, as HCl salts of related compounds can exhibit altered solubility that shifts apparent IC₅₀ values in biochemical readouts.

Chemical Biology Studies of Histone Methylation Dynamics

The compound provides a valuable tool for studying the dynamics of H3K4me3 erasure and re-establishment. Because it functions as a reversible, ATP-noncompetitive inhibitor (in contrast to covalent KDM5 inactivators such as KDM5-C49/KDM5-C70), washout experiments can be conducted to assess the kinetics of H3K4me3 recovery . Procurement specifications should confirm the C5-methanesulfonamide indoline structure; covalent inhibitor chemotypes cannot substitute for this application due to their irreversible binding mechanism and distinct pharmacodynamics .

Application
Selection Property
Validation Focus
Drug-tolerant persister cell-model studies
C5 indoline scaffold selectivity for KDM5
H3K4me3 modulation endpoint in cancer models
Indoline sulfonamide SAR benchmarking
C5-methanesulfonamide regioisomer identity
KDM5A inhibitory activity and family selectivity
Histone demethylase assay standardization
Reversible KDM5 inhibition mechanism
Inter-plate consistency with KDM5A enzymatic context
Histone methylation dynamics research
Non-covalent, reversible binding kinetics
H3K4me3 recovery after compound washout
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